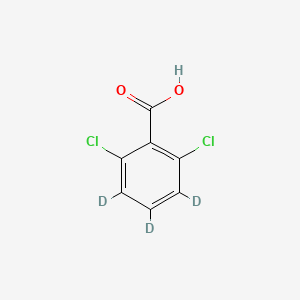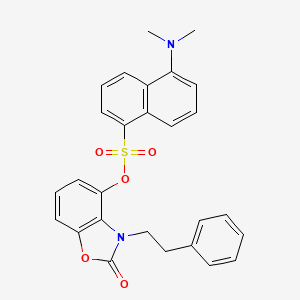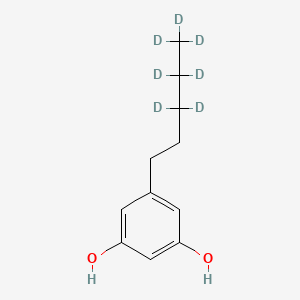
Olivetol-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Olivetol-d7 is a deuterium-labeled derivative of olivetol, a naturally occurring polyphenol compound found in lichens and produced by certain insects. Olivetol itself is known for its role as a precursor in the synthesis of cannabinoids, particularly in the biosynthesis of tetrahydrocannabinol (THC) and cannabidiol (CBD). The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Olivetol-d7 can be synthesized through various methods. One common approach involves the catalytic oxidative aromatization of resorcylates such as orcinol (3,5-dihydroxytoluene) using atom-economical processes. This method is advantageous due to its efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The process often includes the use of deuterated reagents to introduce the deuterium atoms into the olivetol molecule. The reaction conditions are carefully controlled to optimize the incorporation of deuterium and minimize side reactions .
Análisis De Reacciones Químicas
Types of Reactions: Olivetol-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Catalytic oxidative processes using reagents such as iodine or transition-metal-free catalysts.
Reduction: Hydrogenation reactions using deuterium gas to maintain the deuterium labeling.
Substitution: Electrophilic substitution reactions using reagents like halogens or sulfonates.
Major Products: The major products formed from these reactions include methyl olivetolate, orthogonally protected methyl ether derivatives, and other cannabinoid intermediates .
Aplicaciones Científicas De Investigación
Olivetol-d7 has a wide range of scientific research applications:
Mecanismo De Acción
Olivetol-d7 exerts its effects primarily through its interaction with cannabinoid receptors and cytochrome P450 enzymes. It acts as a competitive inhibitor of the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain sensation, mood regulation, and appetite control. Additionally, this compound inhibits the activity of cytochrome P450 enzymes CYP2C19 and CYP2D6, which play a crucial role in drug metabolism .
Comparación Con Compuestos Similares
Olivetol: The non-deuterated form of olivetol, used as a precursor in cannabinoid synthesis.
Methyl Olivetolate: A methylated derivative of olivetol, used in the synthesis of cannabinoids.
Olivetolic Acid: An intermediate in the biosynthesis of cannabinoids, structurally similar to olivetol.
Uniqueness of Olivetol-d7: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool in scientific research. The incorporation of deuterium atoms allows for more precise tracking of the compound in metabolic studies and enhances the stability of the molecule in various chemical reactions .
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
187.29 g/mol |
Nombre IUPAC |
5-(3,3,4,4,5,5,5-heptadeuteriopentyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3/i1D3,2D2,3D2 |
Clave InChI |
IRMPFYJSHJGOPE-NCKGIQLSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCC1=CC(=CC(=C1)O)O |
SMILES canónico |
CCCCCC1=CC(=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


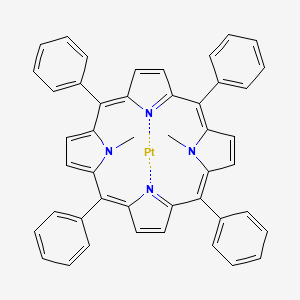
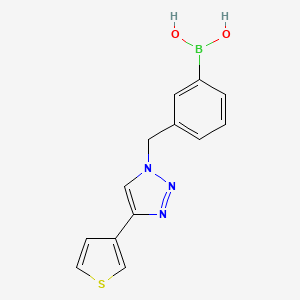
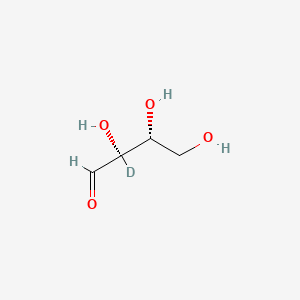
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)

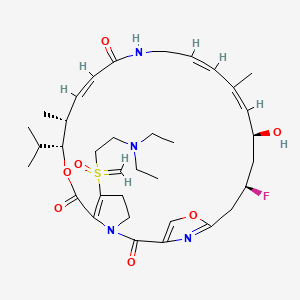
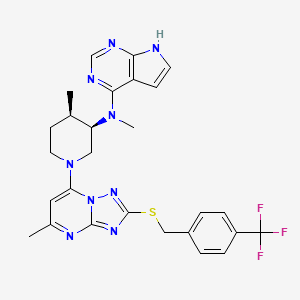
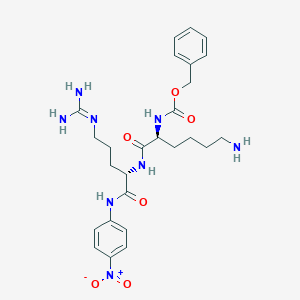
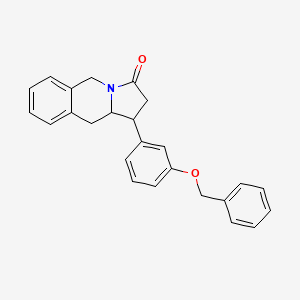

![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12396469.png)
